
Lipoxin LC-MS Mixture
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This mixture contains several lipoxins and their precursor, arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acids in this mixture represent the metabolic cascade of the lipoxins, a family of lipid mediators that are generated at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. Lipoxins are produced by human leukocytes via the oxygenation of arachidonic acid by either 15- or 5-lipoxygenase, which forms 15-HETE or 5-HETE intermediates before subsequent metabolism to lipoxin A4 and B4. 15(R)-Lipoxin A4 is derived from the aspirin-triggered formation of 15(R)-HETE from arachidonic acid.
科学研究应用
Analytical Methodology Development
The development of LC-MS methodologies has been pivotal in analyzing lipid mixtures, including lipoxins. These methods allow for detailed profiling of lipids associated with human health and disease.
- Case Study: Profiling Oxylipins
A robust LC-MS/MS method was developed for profiling oxylipins, enabling the quantitative evaluation of over 100 lipid mediators at low nanomolar levels. This method was applied to human plasma samples to monitor changes in eicosanoid levels post-cardiac surgery, demonstrating its utility in clinical settings .
Parameter | Value |
---|---|
Detection Limit | Low nanomolar levels |
Sample Type | Human plasma |
Application | Monitoring eicosanoids post-surgery |
Detection of Oxidative Stress
LC-MS techniques have been employed to detect oxidative stress in cellular models by identifying oxidized phospholipids. This application is crucial for understanding cellular responses to oxidative damage.
- Case Study: Cellular Response Analysis
Reversed-phase HPLC coupled with electrospray ionization mass spectrometry was used to analyze oxidized lipids in cells under oxidative stress, providing insights into lipid-mediated signaling pathways during inflammation.
Clinical Applications in Inflammatory Diseases
Lipoxins have shown promise in treating various inflammatory conditions, including multiple sclerosis and cardiovascular diseases.
- Case Study: Multiple Sclerosis Treatment
Research demonstrated that treatment with lipoxin A4 significantly reduced clinical symptoms in experimental autoimmune encephalomyelitis models, highlighting its potential as a therapeutic agent for multiple sclerosis. The study noted a reduction in T cell infiltration into the central nervous system and modulation of inflammatory responses .
Disease | Treatment | Outcome |
---|---|---|
Multiple Sclerosis | Lipoxin A4 | Reduced T cell infiltration |
Cardiovascular Disease | 15-epi-Lipoxin A4 | Improved cardiac function post-MI |
Food Analysis
The application of LC-MS techniques extends to food analysis, where they are used to examine lipid profiles in food products, including those containing lipoxins.
- Case Study: Lipid Analysis in Food Products
LC-MS was utilized to analyze naturally occurring lipids in food items, demonstrating its sensitivity and ability to handle complex mixtures, which is essential for quality control and nutritional studies .
Proteomics, Metabolomics, and Lipidomics
Lipoxin LC-MS mixtures play a critical role in 'omics' technologies such as proteomics and metabolomics, providing structural and quantitative data essential for understanding disease mechanisms.
- Case Study: Targeted Metabolomics Platform
An optimized LC-MS method was developed for quantifying specialized pro-resolving mediators derived from omega-3 fatty acids alongside lipoxins. This platform allows simultaneous quantification of various lipid mediators, facilitating comprehensive metabolic profiling .
常见问题
Basic Research Questions
Q. What are the critical steps in preparing biological samples for Lipoxin LC-MS analysis to ensure reproducibility?
Sample preparation must minimize lipid degradation and matrix interference. Key steps include:
- Rapid quenching : Use liquid nitrogen or cold methanol to halt enzymatic activity .
- Extraction : Employ organic solvents (e.g., methyl tert-butyl ether) to isolate lipoxins from phospholipids .
- Reconstitution : Lyophilize samples and reconstitute in LC-MS-compatible solvents (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency .
- Internal standards : Spike deuterated lipoxin analogs (e.g., d4-LXA4) to normalize matrix effects and quantify recovery rates .
Q. How do LC-MS parameters differentiate lipoxins from structurally similar lipid mediators (e.g., resolvins)?
Lipoxins are distinguished using:
- Chromatographic separation : Optimize gradient elution (e.g., C18 columns with 5–95% acetonitrile/water) to resolve isobaric species .
- Mass spectrometry : Use high-resolution MS (HRMS) in negative-ion mode to detect carboxylate anions (e.g., LXA4 at m/z 351.2) and confirm via MS/MS fragmentation (characteristic ions at m/z 115, 221) .
- Retention time alignment : Cross-validate against synthetic standards to eliminate co-elution artifacts .
Q. What experimental controls are essential for validating lipoxin quantification in complex matrices?
- Blank controls : Analyze solvent-only and matrix-only samples to identify background signals .
- Calibration curves : Use serial dilutions of lipoxin standards (1 pg/mL–100 ng/mL) to assess linearity and limit of detection (LOD) .
- Spike-recovery tests : Evaluate extraction efficiency by spiking known lipoxin amounts into biological matrices .
Advanced Research Questions
Q. How can multivariate statistics (e.g., PCA, PLS-DA) resolve contradictory lipidomics data in lipoxin studies?
Contradictions often arise from batch effects or biological variability. Mitigate via:
- Data preprocessing : Align retention times with XCMS and normalize intensities using QC samples .
- PCA : Identify outliers and batch effects in LC-MS datasets; use Pareto scaling to balance high/low-abundance features .
- PLS-DA : Model class separations (e.g., inflamed vs. resolved tissues) and validate with permutation tests to avoid overfitting .
- Robustness checks : Replicate findings in independent cohorts or orthogonal methods (e.g., immunoassays) .
Q. What strategies optimize untargeted lipidomics workflows for discovering novel lipoxin derivatives?
- Data-dependent acquisition (DDA) : Prioritize MS/MS on precursors with intensity thresholds >1e4 and exclusion lists to reduce redundancy .
- Ion mobility separation : Integrate collision cross-section (CCS) values to differentiate isomers (e.g., 15-epi-LXA4 vs. LXA4) .
- Bioinformatic annotation : Use tools like LipidSearch or MS-DIAL with in-silico libraries to predict novel lipoxin structures .
Q. How do mixed-methods designs enhance mechanistic studies of lipoxin bioactivity?
Combine LC-MS quantification with in vitro functional assays:
- Quantitative : Measure lipoxin concentrations in macrophage supernatants post-stimulation .
- Qualitative : Use RNA-seq to profile pro-resolving gene networks (e.g., ALX/FPR2) and validate via siRNA knockdown .
- Integration : Apply convergence models to correlate lipidomic and transcriptomic datasets, identifying key nodes in resolution pathways .
Q. What are the ethical and technical considerations for translational lipoxin studies involving human samples?
- Ethical approval : Ensure IRB compliance for biospecimen collection (e.g., plasma, synovial fluid) .
- Sample anonymization : Code identifiers to protect participant privacy .
- Pre-analytical variables : Standardize collection protocols (e.g., anticoagulants, storage at -80°C) to avoid artifactual lipoxin degradation .
Q. How can ion suppression effects in LC-MS be mitigated during lipoxin analysis?
- Chromatographic optimization : Increase retention time spacing between lipoxins and phospholipids .
- Matrix cleanup : Use solid-phase extraction (SPE) with mixed-mode cartridges to remove salts and proteins .
- Post-column infusion : Monitor suppression zones and adjust mobile phase additives (e.g., 0.01% acetic acid) .
Q. Methodological Resources
属性
产品来源 |
United States |
---|
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。